molecular formula C14H13F17O2 B589213 2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal CAS No. 133377-48-7

2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal

Cat. No.: B589213
CAS No.: 133377-48-7
M. Wt: 536.229
InChI Key: IHGUGSBDMLHOJL-UHFFFAOYSA-N
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Description

2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal is a fluorinated organic compound with the molecular formula C14H13F17O2 and a molecular weight of 536.22 g/mol . This compound is characterized by the presence of a perfluorinated octyl group attached to an acetaldehyde diethyl acetal moiety. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications.

Chemical Reactions Analysis

2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal undergoes various chemical reactions, including:

Scientific Research Applications

2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal involves its interaction with molecular targets through its perfluorinated group. This group imparts unique properties such as hydrophobicity and chemical stability, which influence the compound’s behavior in various environments. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

2-(Perfluoro-N-octyl)acetaldehyde diethyl acetal can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a perfluorinated group with an acetal moiety, providing distinct chemical properties and reactivity compared to other fluorinated compounds.

Properties

IUPAC Name

10,10-diethoxy-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F17O2/c1-3-32-6(33-4-2)5-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGUGSBDMLHOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895705
Record name 10,10-Diethoxy-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133377-48-7
Record name 10,10-Diethoxy-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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